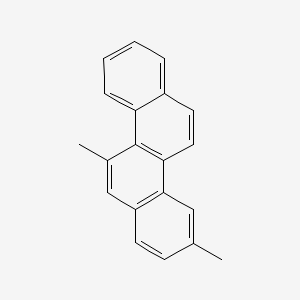
3,11-Dimethylchrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,11-Dimethylchrysene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 3rd and 11th positions of the chrysene structure. This compound is known for its potential carcinogenic properties and is often studied in the context of environmental toxicology and cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
The reaction would be optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3,11-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Catalytic hydrogenation can reduce the aromatic rings, converting them into partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially or fully hydrogenated products.
Substitution: Nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
3,11-Dimethylchrysene is primarily used in scientific research due to its potential carcinogenic properties. It serves as a model compound for studying the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems. Research applications include:
Chemistry: Studying the reactivity and transformation of polycyclic aromatic hydrocarbons.
Biology: Investigating the interaction of this compound with cellular components and its impact on cellular processes.
Medicine: Exploring the compound’s role in cancer development and potential therapeutic interventions.
Industry: Used as a reference material in environmental toxicology and analytical chemistry
Mecanismo De Acción
The mechanism by which 3,11-Dimethylchrysene exerts its effects involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially initiating carcinogenesis. The molecular targets include DNA and various enzymes involved in metabolic pathways. The compound’s interaction with cellular receptors and signaling pathways also plays a role in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Chrysene: The parent compound of 3,11-Dimethylchrysene, known for its carcinogenic properties.
1,11-Dimethylchrysene: Another derivative with similar carcinogenic potential.
5-Methylchrysene: A related compound studied for its carcinogenic activity.
Uniqueness
This compound is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and biological activity. Compared to other methylated chrysenes, it may exhibit different metabolic pathways and carcinogenic potential, making it a valuable compound for comparative studies in carcinogenesis .
Propiedades
Fórmula molecular |
C20H16 |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
3,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-7-8-16-12-14(2)20-17-6-4-3-5-15(17)9-10-18(20)19(16)11-13/h3-12H,1-2H3 |
Clave InChI |
OARLDAXNFWKBIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


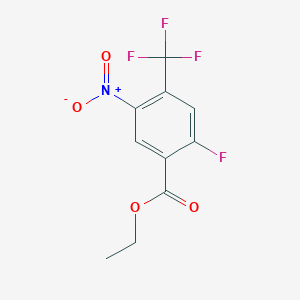
![[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B11715874.png)
![3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine](/img/structure/B11715883.png)
![[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11715884.png)
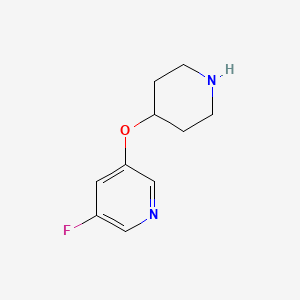
![N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715888.png)

![2,2,2-trifluoro-N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B11715909.png)
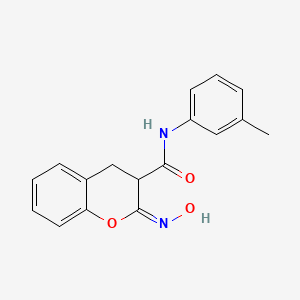
![5-Phenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11715921.png)
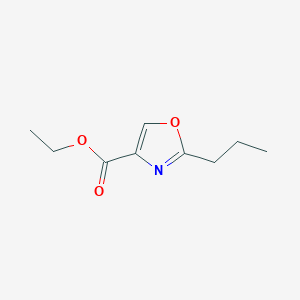

![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)
![2-[(Benzyloxy)methyl]-4-methylpentanoic acid](/img/structure/B11715941.png)
